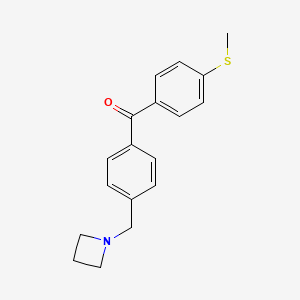

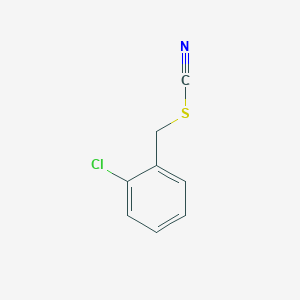

4-Azetidinomethyl-4'-thiomethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Azetidinomethyl-4'-thiomethylbenzophenone (4-ATMB) is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a highly versatile compound, with the ability to form stable complexes with metal ions and to interact with a variety of biological molecules. 4-ATMB has been used for a variety of research applications, including the study of drug metabolism, enzyme kinetics, and protein-ligand interactions. In addition, 4-ATMB has been used as a model compound to study the structure and function of many biological systems.

Aplicaciones Científicas De Investigación

Antifungal Activity

A series of compounds structurally related to 4-Azetidinomethyl-4'-thiomethylbenzophenone have demonstrated promising antifungal activity. Specifically, a series of 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, synthesized by reacting 4-acetoxyazetidin-2-one with phenols or thiophenols, showed significant in vitro and in vivo antifungal properties against phytopathogenic fungi from different taxonomic classes, particularly Phycomycetes. These findings indicate potential applications of these compounds in agricultural and pharmaceutical industries for the management of fungal diseases (Arnoldi et al., 1990).

Enzymatic Activity

4-Azetidinomethyl-4'-thiomethylbenzophenone and related compounds have been utilized in biochemical research, specifically in the study of enzyme-substrate interactions. For instance, 4-Azido-2-hydroxybenzoic acid, a related compound, has been used as a photoactive probe to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs). This research provides insights into the biochemical pathways and mechanisms of action of enzymes, particularly UGTs, which play a crucial role in detoxification and metabolism processes (Xiong et al., 2006).

Propiedades

IUPAC Name |

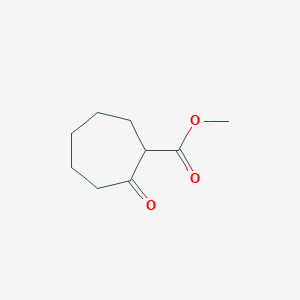

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXFPGAWSQVILR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642796 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azetidinomethyl-4'-thiomethylbenzophenone | |

CAS RN |

898756-37-1 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)

![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)